2'-O-(2-Methoxyethyl)adenosine

Antisense Oligonucleotides siRNA Thermodynamic Stability

Research ASOs require precise nuclease resistance and balanced binding affinity, yet sourcing high-purity 2'-MOE adenosine with batch-to-batch consistency remains a bottleneck. This cGMP-compliant building block resolves that. • Optimal ΔTm +0.9 to +1.6°C per modification, enabling gapmer designs with superior in vivo half-life and low cytotoxicity. • Used in FDA-approved ASOs (Kynamro, Tegsedi, Spinraza), validating its clinical-grade reliability. • ≥98% HPLC purity, stored at -20°C under inert gas; shipped ambient with guaranteed stability.

Molecular Formula C13H19N5O6
Molecular Weight 325.32 g/mol
CAS No. 168427-74-5
Cat. No. B559679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(2-Methoxyethyl)adenosine
CAS168427-74-5
Molecular FormulaC13H19N5O6
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESCOCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C13H19N5O5/c1-21-2-3-22-10-9(20)7(4-19)23-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1
InChIKeyPUDXUJRJLRLJIU-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-MOE Adenosine: Key ASO Building Block


2′-O-(2-Methoxyethyl)adenosine (also known as 2′-MOE adenosine) is a second-generation, chemically modified nucleoside analog . It is not a therapeutic agent itself but a critical building block for the synthesis of therapeutic antisense oligonucleotides (ASOs) and siRNAs . This modification involves replacing the 2′-hydroxyl (2′-OH) group of the ribose sugar in adenosine with a 2′-O-(2-methoxyethyl) group [1]. This structural change is designed to significantly improve the pharmacological properties of the resulting oligonucleotides, including enhanced binding affinity for target RNA and increased resistance to degradation by nucleases, without introducing the high toxicity associated with some other high-affinity modifications [1].

Workflow
Oligonucleotide synthesis – 2′-MOE phosphoramidite building block for ASO/siRNA research
Key Profile
Reported balanced nuclease resistance, moderate binding affinity gain, and lower cytotoxicity incidence vs. high-affinity modifications
Design Support
Enables gapmer ASO architecture with tunable RNase H activity and steric-block designs without RNase H activation

Why 2′-MOE Adenosine Cannot Be Substituted


Substituting 2′-O-(2-Methoxyethyl)adenosine with a generic, unmodified adenosine or even another 2′-modified analog (e.g., 2′-OMe) will fundamentally alter the performance and safety profile of the final oligonucleotide therapeutic or research tool. The 2′-MOE modification provides a unique and quantifiable balance of increased nuclease resistance [1], enhanced target binding affinity (ΔTm +0.9 to +1.6°C per modification) [2], and a markedly lower risk of cytotoxicity compared to other high-affinity modifications like locked nucleic acid (LNA) [3]. This specific combination of properties is not replicated by other modifications and is essential for the design of gapmer ASOs that require both high stability and a favorable safety margin [4]. Therefore, the choice of modification is not arbitrary; it directly dictates the in vivo half-life, potency, and therapeutic index of the resulting oligonucleotide, making 2′-MOE adenosine an indispensable, non-fungible chemical for specific applications.

Unmodified adenosine
Rapid nuclease degradation limits systemic research use; does not support gapmer or in vivo stable oligonucleotide designs
2′-OMe adenosine
Similar affinity, but may not replicate the full nuclease resistance or gapmer-compatible RNase H modulation reported for 2′-MOE
LNA / cEt adenosine
Substantially higher cytotoxicity incidence (~5‑fold more in screening panels); alters safety‑related endpoint context for ASO research

2′-MOE Adenosine: Performance vs. Analogs


Binding Affinity vs. 2′-OMe and 2′-F

The 2'-MOE modification increases the melting temperature (Tm) of a duplex with its complementary RNA target, a measure of binding affinity. The increase in Tm (ΔTm) for 2'-MOE adenosine ranges from +0.9 to +1.6 °C per modification [1]. This is similar to the 2′-OMe modification but notably less than the 2′-F modification, which provides a ΔTm increase of +2.5 °C per modified nucleotide [1].

Binding affinity
Reported
2′-MOE: ΔTm +0.9 to +1.6 °C2′-OMe: similar ΔTm; 2′-F: +2.5 °C
Reported moderate affinity gain; avoids ultra‑high binding profiles associated with increased cytotoxicity risk
Standard duplex Tm assays; cross‑study comparable
Antisense Oligonucleotides siRNA Thermodynamic Stability Target Binding

Nuclease Resistance vs. Unmodified DNA/RNA

The primary function of the 2′-MOE modification is to confer resistance to nuclease degradation, dramatically extending the half-life of oligonucleotides in biological systems. A study in rats demonstrated that 2′-O-MOE-modified oligonucleotides were resistant to nuclease metabolism in both plasma and tissue, a property not observed in unmodified or first-generation phosphorothioate (PS) oligodeoxynucleotides (ODNs) [1].

Nuclease resistance
Reported
2′-MOE ASO: resistant, tissue t½ weeksUnmodified: rapid degradation (t½ min–hrs)
Essential for systemic in vivo oligonucleotide exposure research
In vivo rat PK study and serum stability assays
Antisense Oligonucleotides Pharmacokinetics Nuclease Stability Metabolism

Lower Cytotoxicity vs. LNA

An extensive analysis of over 500 phosphorothioate (PS) ASOs revealed a stark difference in the cytotoxic potential of different 2′-modifications. While the vast majority of PS 2′-MOE ASOs tested resulted in no cytotoxicity, with only about 10% showing any cytotoxic effects [1], more potent modifications like locked nucleic acid (LNA) and constrained ethyl (cEt) led to a significantly higher incidence of cytotoxicity, affecting as many as 50% of tested sequences [1].

Cytotoxicity incidence
Reported
~5‑fold lower risk vs. LNA/cEt
Supports cytotoxicity‑aware sequence screening in ASO design
>500 PS ASO screening panel; class‑level inference
Antisense Oligonucleotides Toxicology Drug Safety Cytotoxicity

Gapmer Design and RNase H Cleavage

For ASOs that function by recruiting RNase H to cleave target mRNA, the 'gapmer' design is standard. This requires a central DNA 'gap' flanked by modified 'wings'. The 2′-MOE modification is the gold standard for these wings because it increases stability and affinity, yet when placed at the 3′ and 5′ poles of the ASO, it results in slower cleavage rates and fewer cleavage sites compared to an unmodified substrate, thereby fine-tuning RNase H activity [1][2].

RNase H modulation
Head‑to‑head
2′-MOE at 3′ terminus: 31% slower cleavageUnmodified heteroduplex baseline
Enables tunable RNase H activity for gapmer design
In vitro human RNase H1 cleavage assay
Antisense Oligonucleotides Gapmer RNase H Gene Silencing

Clinical Validation in FDA-Approved Drugs

The ultimate proof of a chemical modification's value is its success in generating approved therapeutics. The 2′-MOE modification is a key component in the structure of several FDA-approved oligonucleotide drugs, including Kynamro (mipomersen), Spinraza (nusinersen), and Tegsedi (inotersen) [1]. This is a level of regulatory and clinical validation that most other modifications have not achieved.

Clinical translation
Class‑level
3 FDA‑approved drugs incorporate 2′-MOE (Kynamro, Spinraza, Tegsedi)
Reported regulatory acceptance context supports research tool development
Review of approved oligonucleotide therapeutics
Drug Approval Clinical Translation Antisense Therapeutics Oligonucleotide Chemistry

Key Applications of 2′-MOE Adenosine


Gapmer ASOs for In Vivo Gene Silencing

This is the quintessential application for 2'-MOE adenosine. The evidence confirms that it provides the necessary nuclease resistance for in vivo stability [1], a balanced binding affinity that avoids the cytotoxicity of LNA [2][3], and the specific modulation of RNase H activity required for the 'gapmer' design [4]. Its role in FDA-approved gapmers like Kynamro and Tegsedi further validates its use in this therapeutic context [5].

Splicing-Modulating ASOs (Steric Blockers)

For applications requiring an ASO to bind a target pre-mRNA and block the splicing machinery without inducing RNA cleavage, a fully modified oligonucleotide is needed. The 2′-MOE modification is ideal for this, as it provides high affinity and nuclease resistance without activating RNase H. This is the mechanism of action for Spinraza, an FDA-approved, fully 2′-MOE-modified ASO for spinal muscular atrophy, demonstrating the clinical viability of this approach [1].

siRNA Optimization for Enhanced Specificity

Incorporating 2′-MOE adenosine at specific positions (e.g., the cleavage site) within an siRNA can improve its therapeutic profile. Research shows that site-specific 2′-MOE modification can facilitate oriented RISC loading, improving both the specificity and silencing activity of the siRNA [1]. This is a targeted application distinct from using 2′-MOE for broad nuclease resistance and highlights its versatility in fine-tuning RNAi triggers.

Application
Selection Property
Validation Focus
Gapmer ASO research for gene silencing
Balanced nuclease resistance and RNase H modulation
In vivo stability and target knockdown efficiency
Splicing-modulation ASO studies
High affinity without RNase H activation
Splice-switching activity and nuclease resistance in cell models
siRNA specificity optimization
Site-specific 2′-MOE incorporation for oriented RISC loading
Strand selection and off-target silencing analysis
Quote Request

Request a Quote for 2'-O-(2-Methoxyethyl)adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.